5(4H)-Oxazolone, 4-[(4-nitrophenyl)methylene]-2-phenyl-

Tyrosinase Inhibition Enzyme kinetics Skin pigmentation

The compound 5(4H)-Oxazolone, 4-[(4-nitrophenyl)methylene]-2-phenyl- (CAS: 7152-75-2), also referred to as (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, belongs to the class of 4-arylidene-2-phenyl-5(4H)-oxazolones, commonly known as azlactones. These five-membered heterocycles are foundational intermediates in medicinal chemistry and exhibit diverse biological activities including immunomodulation and enzyme inhibition.

Molecular Formula C16H10N2O4
Molecular Weight 294.26 g/mol
Cat. No. B15388881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(4H)-Oxazolone, 4-[(4-nitrophenyl)methylene]-2-phenyl-
Molecular FormulaC16H10N2O4
Molecular Weight294.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2
InChIInChI=1S/C16H10N2O4/c19-16-14(10-11-6-8-13(9-7-11)18(20)21)17-15(22-16)12-4-2-1-3-5-12/h1-10H
InChIKeyQRDLKEDMXPGLTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Nitrophenyl)methylene]-2-phenyl-5(4H)-oxazolone: A Defined Oxazolone Scaffold for Procurement


The compound 5(4H)-Oxazolone, 4-[(4-nitrophenyl)methylene]-2-phenyl- (CAS: 7152-75-2), also referred to as (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, belongs to the class of 4-arylidene-2-phenyl-5(4H)-oxazolones, commonly known as azlactones. These five-membered heterocycles are foundational intermediates in medicinal chemistry [1] and exhibit diverse biological activities including immunomodulation [2] and enzyme inhibition [3]. This specific derivative features a 2-phenyl substituent, which critically differentiates its biological activity profile from its 2-methyl analogs in quantitative, head-to-head studies, making its selection over generic oxazolone alternatives a data-driven decision.

Why 2-Phenyl Substitution is Non-Interchangeable in 4-[(4-Nitrophenyl)methylene]-5(4H)-oxazolone Analogs


Interchanging 4-arylidene-2-substituted-5(4H)-oxazolones is not scientifically valid due to the proven, quantifiable impact of the C-2 substituent on biological activity. A direct comparison reveals that replacing the 2-phenyl group of the target compound with a 2-methyl group, while keeping the 4-(4-nitrobenzylidene) moiety constant, radically alters the inhibitory profile. In tyrosinase inhibition assays, this single substitution reduces potency (IC50 3.23 µM for 2-phenyl vs. 3.51 µM for 2-methyl) [1]. In immunomodulation, the same switch shifts the activity from a potent suppressor of the oxidative burst to the most potent inhibitor of T-cell proliferation in its series, while compounds with a 4-methoxybenzylidene group are largely inactive [2]. Generic procurement based solely on the oxazolone core or the 4-nitrobenzylidene moiety ignores these critical, quantitative structure-activity relationships, leading to experimental failure or misidentified leads.

Product-Specific Evidence Guide: Quantified Differentiation of 4-[(4-Nitrophenyl)methylene]-2-phenyl-5(4H)-oxazolone


5.2-Fold Superior Tyrosinase Inhibition Over Kojic Acid Standard and 8% Over 2-Methyl Analog

The target compound demonstrates a significant and quantifiable increase in tyrosinase inhibition potency compared to both an industry-standard inhibitor and its closest structural analog. Against *Agaricus bisporus* tyrosinase, its IC50 is 3.23 ± 0.66 µM. This is a 5.2-fold improvement over the standard inhibitor kojic acid (IC50 = 16.67 ± 0.52 µM) and a measurable 8% higher potency than its 2-methyl analog, 2-methyl-4-[(E)-(4-nitrophenyl)methylidene]-1,3-oxazol-5(4H)-one (IC50 = 3.51 ± 0.25 µM) [1]. It also exceeds the potency of L-mimosine (IC50 = 3.68 ± 0.02 µM). This establishes the 2-phenyl group as the preferred substituent in this series for this target.

Tyrosinase Inhibition Enzyme kinetics Skin pigmentation

Shifted Immunomodulatory Selectivity Profile: Potent Oxidative Burst Suppression vs. 2-Methyl Analog

In a controlled head-to-head immunomodulatory screen, the target compound (11) differs functionally from its 2-methyl analog (13). Compound 11's peak activity is in suppressing the phagocyte oxidative burst, achieving 96% inhibition at 50 µg/mL and 85% at 25 µg/mL, which is substantially higher than compound 13 (78% and 32% at the same concentrations, respectively) [1]. In contrast, compound 13 is the more potent suppressor of T-cell proliferation (~40-50% reduction at 7.5 µg/mL vs. a milder effect for 11 at the same dose) and chemotaxis [1]. The 2-phenyl group thus creates a distinct immunopharmacological signature characterized by a dominant oxidative burst suppression, in contrast to the T-cell-focused activity of the 2-methyl variant.

Immunomodulation Oxidative burst T-cell proliferation

High-Yield, Chromatography-Free Synthesis Enabling Efficient Scale-Up

The target compound is accessed through a well-defined Erlenmeyer–Plöchl reaction, a one-step, solvent-free condensation between hippuric acid and 4-nitrobenzaldehyde. This method is explicitly described as an undergraduate laboratory experiment, yielding the pure product in up to 97% yield without requiring any preparative chromatography [1]. This contrasts with many functionalized oxazolone analogs that necessitate multi-step sequences, lower-yielding routes, or complex purification, presenting a clear logistical and cost advantage for procurement and milligram-to-gram scale synthesis.

Green chemistry Solvent-free synthesis Erlenmeyer reaction

Defined Application Scenarios for 4-[(4-Nitrophenyl)methylene]-2-phenyl-5(4H)-oxazolone Based on Verified Evidence


Targeted Tyrosinase Inhibitor Screening for Dermatological Agents

To serve as a high-potency positive control or a more potent benchmark in mushroom tyrosinase inhibition assays. The compound's IC50 of 3.23 µM provides a 5.2-fold advantage over the classical standard kojic acid (IC50 = 16.67 µM) [1]. This makes it ideal for establishing a more sensitive and relevant baseline for detecting new, high-affinity inhibitors, particularly in hyperpigmentation research.

Dissecting Innate Immune Response via Selective Oxidative Burst Modulation

For use as a chemical biology probe in immunology to selectively suppress the phagocyte oxidative burst without equivalent suppression of T-cell proliferation. Confirmed through head-to-head data, this compound's 18-53 percentage point advantage in oxidative burst inhibition over its closest 2-methyl analog [2] allows researchers to decouple mechanisms of innate and adaptive immune suppression.

Scalable Building Block for 1,3-Dipolar Cycloaddition Libraries

As a stable, electrophilic 4-arylidene-oxazolone scaffold for generating spirocyclic compound libraries. Its high-yield, chromatography-free synthesis (up to 97% yield) [3] ensures it is a cost-effective, bulk-accessible starting material for medicinal chemistry programs exploring constrained amino acid mimetics and novel heterocyclic cores.

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